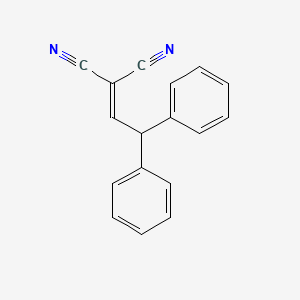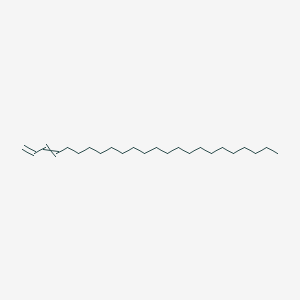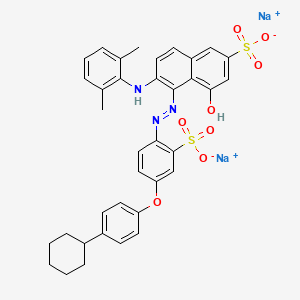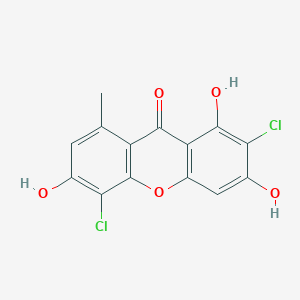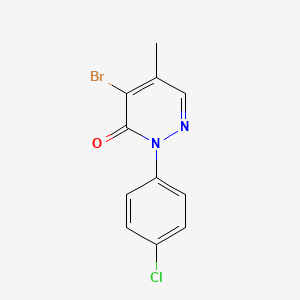
4-Formylphenyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylphenyl formate is an organic compound characterized by the presence of a formyl group (-CHO) attached to a phenyl ring, which is further esterified with formic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylphenyl formate typically involves the esterification of 4-formylphenol with formic acid or its derivatives. One common method is the reaction of 4-formylphenol with formic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of alternative catalysts, such as solid acid catalysts, can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Formylphenyl formate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 4-Formylbenzoic acid.
Reduction: 4-Hydroxymethylphenyl formate.
Substitution: 4-Nitroformylphenyl formate (in the case of nitration).
Aplicaciones Científicas De Investigación
4-Formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be further functionalized to create a variety of derivatives.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It serves as a model substrate for investigating the mechanisms of formylation and defomylation reactions.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-formylphenyl formate involves its reactivity towards nucleophiles and electrophiles. The formyl group is highly reactive and can participate in various chemical transformations. In biological systems, the compound can interact with enzymes that catalyze formylation reactions, leading to the formation of formylated proteins or other biomolecules.
Molecular Targets and Pathways:
Enzymes: Formyltransferases that catalyze the transfer of formyl groups to substrates.
Pathways: Involvement in metabolic pathways related to the synthesis and degradation of formylated compounds.
Comparación Con Compuestos Similares
4-Formylphenylboronic acid: Similar structure but contains a boronic acid group instead of a formate ester.
4-Formylbenzoic acid: Contains a carboxylic acid group instead of a formate ester.
4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of a formate ester.
Uniqueness: 4-Formylphenyl formate is unique due to its ester functionality, which imparts different reactivity compared to similar compounds. The presence of both formyl and ester groups allows for a wider range of chemical transformations and applications.
Propiedades
Número CAS |
71298-06-1 |
|---|---|
Fórmula molecular |
C8H6O3 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(4-formylphenyl) formate |
InChI |
InChI=1S/C8H6O3/c9-5-7-1-3-8(4-2-7)11-6-10/h1-6H |
Clave InChI |
ITNVPNIQTLUFOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


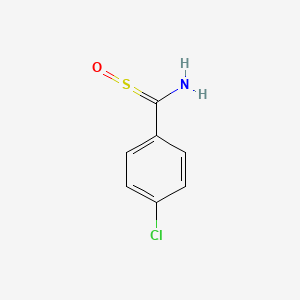
![[2,3-Dichloro-4-(thiophen-2-yl)phenoxy]acetic acid](/img/structure/B14457860.png)
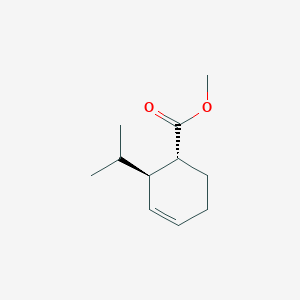
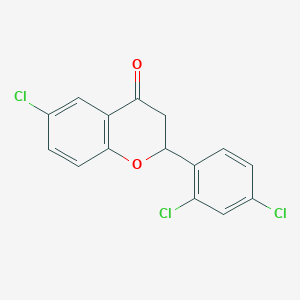
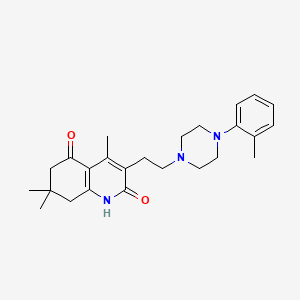
![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
